2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] (hereafter referred to as Compound A) is a spirocyclic molecule featuring a piperidine ring fused to a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural attributes include:
- A 7'-methoxy group on the benzoxazine moiety, influencing electronic properties and solubility .
- A 1-methyl group on the piperidine ring, modulating steric effects and metabolic stability .
This compound belongs to a class of spiroheterocycles with demonstrated pharmacological relevance, including antimicrobial, kinase inhibitory, and acetyl-CoA carboxylase (ACC) inhibitory activities .
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-25-12-10-22(11-13-25)26-19(17-4-3-5-20(27-2)21(17)28-22)14-18(24-26)15-6-8-16(23)9-7-15/h3-9,19H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCOQTQWJUBFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H22FN3O2
- Molecular Weight : 345.39 g/mol
- IUPAC Name : 2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
This compound features a spirocyclic structure that combines piperidine and pyrazolo-benzoxazine moieties, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist or modulator at specific receptors, including:
- Dopamine Receptors : Potential effects on dopaminergic signaling pathways.
- Serotonin Receptors : Modulation of serotonin levels could influence mood and anxiety.
- GABA Receptors : Interaction with GABAergic systems may contribute to anxiolytic effects.
Antidepressant Activity
Studies have shown that the compound exhibits significant antidepressant-like effects in animal models. It was found to reduce immobility time in the forced swim test (FST), suggesting an increase in locomotor activity and potential antidepressant properties.
Anxiolytic Effects
In addition to antidepressant activity, the compound demonstrated anxiolytic effects in the elevated plus maze (EPM) test. Animals treated with the compound spent more time in the open arms of the maze, indicating reduced anxiety levels.
Neuroprotective Properties
Preliminary findings suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative processes.
In Vivo Studies
- Study on Antidepressant Effects : In a controlled study involving rodents, administration of the compound resulted in a significant decrease in depressive-like behaviors compared to the control group. The results indicated a dose-dependent response with optimal efficacy observed at moderate doses.
- Anxiolytic Activity Assessment : Another study assessed the anxiolytic properties using behavioral tests such as EPM and FST. The results confirmed that the compound significantly increased exploratory behavior while reducing anxiety indicators.
In Vitro Studies
In vitro experiments have focused on the compound's interaction with various receptor types:
- Receptor Binding Assays : Binding affinity studies revealed that the compound has a high affinity for serotonin receptors (5-HT2A and 5-HT1A), suggesting its potential role in modulating serotonergic transmission.
Summary of Findings
| Study Type | Effect Assessed | Key Findings |
|---|---|---|
| In Vivo | Antidepressant | Reduced immobility in FST |
| In Vivo | Anxiolytic | Increased open arm time in EPM |
| In Vitro | Receptor Binding | High affinity for serotonin receptors |
Comparison with Similar Compounds
Table 1: Substituent Variations in Spiro Pyrazolo-Benzoxazine Derivatives
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in Compound A may improve metabolic stability compared to chlorophenyl analogs (), as fluorine’s smaller size and higher electronegativity reduce steric hindrance and enhance binding .
- Methoxy Positioning : The 7'-methoxy group in Compound A aligns with analogs showing enhanced solubility (), while dichloro-substituted variants () prioritize halogen bonding for target engagement .
- Spiro Ring Flexibility: Piperidine (Compound A) vs.
Key Observations :
- Kinase/Enzyme Inhibition: Fluorophenyl and trifluoromethyl groups () correlate with nanomolar potency in kinase inhibition, implying Compound A may target analogous pathways .
- ACC Inhibition : Spiropiperidine lactams () demonstrate ACC inhibition via Parham cyclization-derived cores, a plausible mechanism for Compound A .
Key Observations :
- Regioselective Alkylation : The tert-butyl pyrazole alkylation in could inform Compound A’s synthesis to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
